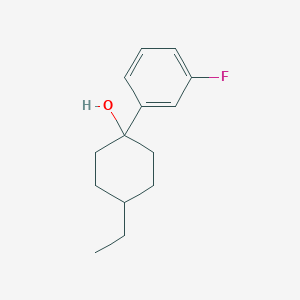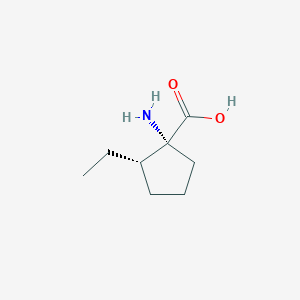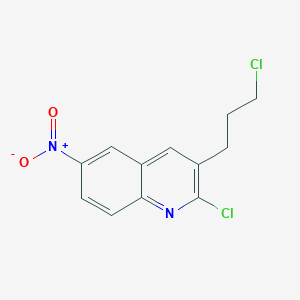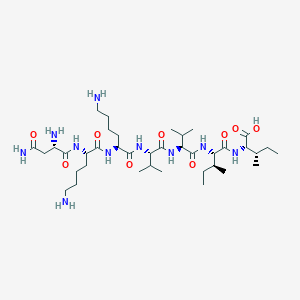
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H19FO It is a cyclohexanol derivative where the cyclohexane ring is substituted with an ethyl group at the 4-position and a fluorophenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is reacted with ethylmagnesium bromide (Grignard reagent) to introduce the ethyl group at the 4-position.
Fluorophenyl Substitution: The intermediate product is then subjected to a Friedel-Crafts alkylation reaction with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the fluorophenyl group at the 1-position.
Reduction: The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: CrO3, KMnO4, or PCC (Pyridinium chlorochromate)
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination), FeCl3 (as a catalyst)
Major Products
Oxidation: 4-Ethyl-1-(3-fluorophenyl)cyclohexanone
Reduction: Various alcohol derivatives
Substitution: Nitro or halogenated derivatives of the fluorophenyl group
Applications De Recherche Scientifique
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorophenyl group can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-fluorophenyl)cyclohexan-1-ol
- 4-Ethylcyclohexanol
- 1-(4-fluorophenyl)cyclohexan-1-ol
Uniqueness
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol is unique due to the presence of both an ethyl group and a fluorophenyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
643752-46-9 |
|---|---|
Formule moléculaire |
C14H19FO |
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
4-ethyl-1-(3-fluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H19FO/c1-2-11-6-8-14(16,9-7-11)12-4-3-5-13(15)10-12/h3-5,10-11,16H,2,6-9H2,1H3 |
Clé InChI |
HPPFVPJHGKCVSC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)(C2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[4,3,2-de][1,3]benzoxazine](/img/structure/B12581149.png)
![Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-](/img/structure/B12581157.png)
![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)
![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)





propanedinitrile](/img/structure/B12581234.png)

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)
![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)

